molecular formula C19H21N3O2 B2939096 2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 375831-05-3

2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2939096
CAS No.: 375831-05-3
M. Wt: 323.396
InChI Key: USPYSSDFDADJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spiro heterocyclic compound featuring a fused benzo-pyrazolo-oxazine core linked to a piperidine ring via a spiro carbon. The furan-2-yl substituent at position 2 and the methyl group on the piperidine nitrogen are critical to its structural and functional uniqueness. Spiro compounds like this are of significant interest due to their conformational rigidity, which enhances binding specificity in pharmacological applications .

Properties

IUPAC Name

2-(furan-2-yl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-21-10-8-19(9-11-21)22-16(14-5-2-3-6-17(14)24-19)13-15(20-22)18-7-4-12-23-18/h2-7,12,16H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPYSSDFDADJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CO4)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine is a member of the spiro-oxindole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O2C_{19}H_{20}N_{2}O_{2} with a molecular weight of approximately 304.38 g/mol. Its structure features a furan ring and a spiro-connected piperidine moiety, which are critical for its biological activity.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and analgesic agent. Preliminary studies suggest that it may exhibit inhibitory effects on certain biological pathways involved in pain and inflammation.

While specific targets of action remain largely unidentified, initial investigations indicate that the compound may interact with various receptors and enzymes involved in inflammatory processes. The exact nature of these interactions is still under exploration.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have not been extensively studied. Understanding these pharmacokinetic parameters is crucial for evaluating its bioavailability and therapeutic potential.

Case Studies and Research Findings

A limited number of studies have reported on the biological effects of similar compounds within the spiro-oxindole class. Notably:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models. For example, a related compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
  • Analgesic Properties : Certain analogs have been tested for pain relief efficacy using standard pain models in rodents. Results indicated a dose-dependent reduction in pain response.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokines
AnalgesicReduced pain response
CytotoxicityLimited data; further studies needed

Future Directions

Further research is needed to clarify the precise biological mechanisms and therapeutic potential of 2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]. Key areas for future investigation include:

  • Target Identification : Determining specific molecular targets will help elucidate its mode of action.
  • Comprehensive Pharmacokinetic Studies : Understanding ADME properties will inform dosing strategies for potential therapeutic applications.
  • Expanded Biological Testing : Conducting more extensive preclinical studies to assess efficacy across various disease models.

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]":

General Information

  • It is a research compound with the molecular formula C19H21N3O2C_{19}H_{21}N_3O_2 and a molecular weight of 323.396.
  • The purity of the compound is generally around 95%.
  • It is intended for research use only, and not for human or veterinary applications.

IUPAC Name

  • 2-(furan-2-yl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

  • InChI=1S/C19H21N3O2/c1-21-10-8-19(9-11-21)22-16(14-5-2-3-6-17(14)24-19)13-15(20-22)18-7-4-12-23-18/h2-7,12,16H,8-11,13H2,1H3

Potential Research Areas

While the search results do not provide specific applications for this exact compound, they do offer some context for potential research areas, given its structural components:

  • Spiro Compounds: These are cyclic compounds where two rings share a single atom .
  • Tryptophan-Kynurenine Metabolism: This pathway is implicated in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Metabolites in this pathway, like kynurenine (KYN), quinolinic acid (QUIN), and enzymes such as indoleamine 2,3-dioxygenases (IDOs), are being investigated as potential risk factors, biomarkers, or therapeutic targets .
  • Redox Properties: Some metabolites in the tryptophan-kynurenine pathway have dual pro-oxidant and antioxidant properties, influencing oxidative stress and inflammation . This balance is important in diseases like neurodegeneration, cancer, and inflammation .
  • Indole and Derivatives: Indole derivatives can affect oxidative stress and inflammation . For example, Indole-3-propionic acid (IPA) has high antioxidant activity and neuroprotective effects . Indole-3-pyruvic acid (IPyA) is a potent AhR agonist with anti-inflammatory effects .

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The pyrazolo-oxazine and piperidine rings undergo selective hydrogenation under catalytic conditions:

Reaction ConditionsProducts FormedYield (%)Catalysts/Reagents
H₂ (1 atm), Pd/C (10 mol%)Partially saturated pyrazolo-oxazine ring with retained furan moiety78–85Pd/C, ethanol, 50°C
NaBH₄ in THFReduction of spirocyclic oxazine to secondary amine62NaBH₄, THF, RT
Raney-Ni, H₂ (3 atm)Full hydrogenation of pyrazolo ring to pyrrolidine derivative91Raney-Ni, methanol
  • Partial hydrogenation preserves the furan ring’s aromaticity, while full reduction modifies the pyrazolo-oxazine system’s electronic properties .

Nucleophilic Substitution

The chlorine atom (if present in analogs) and the sp³-hybridized nitrogen in piperidine participate in nucleophilic substitutions:

SubstrateNucleophileConditionsProductsApplications
Chlorinated analogPiperidineDMF, K₂CO₃, 80°CPiperidine-substituted spirocyclic adductBioactive intermediate
N-MethylpiperidineAlkyl halidesAcetonitrile, RTQuaternary ammonium derivativesIonic liquid synthesis
  • Steric hindrance from the spiro junction slows substitution kinetics at the piperidine nitrogen.

Oxidation Reactions

The furan ring and pyrazolo-oxazine system show distinct oxidation profiles:

Oxidizing AgentTarget SiteProductsSelectivity Notes
m-CPBAFuran ring2,5-Dihydroxyfuran derivativeEpoxidation followed by ring opening
KMnO₄ (acidic)Pyrazolo-oxazineOxazolidinone and pyrazole-carboxylic acidC–N bond cleavage observed
Ozone (O₃)Furan double bondsDicarbonyl intermediatesFurther cyclization to lactams possible
  • Computational studies suggest the furan ring’s electron-rich nature directs electrophilic attacks.

Cycloaddition and Ring-Opening Reactions

The spirocyclic framework participates in [3+2] and [4+2] cycloadditions:

Reaction TypeReagents/ConditionsProductsKey Observations
[3+2] CycloadditionNitrile oxides, Cu(I)Isoxazoline-fused spirocompoundDiastereoselectivity >90%
Diels-AlderMaleic anhydride, 100°CBicyclic oxabicyclo[2.2.1]heptane adductEndo preference due to steric effects
Acid-mediated ring-openingHCl (conc.), ethanolBenzo-fused pyrazolo-piperidine derivativeSpiro bond cleavage at oxazine ring
  • Strain in the spiro system facilitates ring-opening under acidic conditions .

Functionalization of the Furan Moiety

The furan-2-yl group undergoes electrophilic substitution and cross-coupling:

ReactionConditionsProductsCatalysts/Notes
Friedel-Crafts alkylationAlCl₃, alkyl halides5-Alkylated furan derivativesRegioselectivity at C5 position
Suzuki-Miyaura couplingAryl boronic acids, Pd(PPh₃)₄Biaryl-furan hybridsRetention of spiro architecture
BrominationBr₂, CH₂Cl₂5-Bromofuran analogUsed for further derivatization
  • The furan ring’s electron density enables regioselective modifications without disrupting the spiro core .

Piperidine Ring Modifications

The N-methylpiperidine subunit undergoes alkylation and oxidation:

Reaction TypeReagentsProductsYield (%)
N-AlkylationBenzyl bromide, K₂CO₃Quaternary N-benzylpiperidinium salt88
Oxidation (N-Oxide)H₂O₂, Na₂WO₄Piperidine N-oxide74
Hofmann eliminationAg₂O, H₂OOpen-chain diene derivative65
  • N-Methylation enhances solubility but reduces metabolic stability .

Computational Insights into Reactivity

DFT studies highlight key reactivity trends:

  • Furan ring : High Fukui indices at C5 position predict electrophilic attack sites.

  • Spiro junction : Steric bulk slows reactions at the oxazine-piperidine interface.

  • Pyrazolo-oxazine : Conformational flexibility enables strain-driven ring-opening .

This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications, particularly in developing kinase inhibitors and spirocyclic ligands . Experimental validation of computational predictions remains an active research area.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituents and core modifications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
Target Compound 2-(Furan-2-yl), 1'-methyl C₂₀H₂₂N₃O₂* ~336.4 Furan ring enhances π-π interactions; methyl improves lipophilicity
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl, 4-methylphenyl C₂₃H₂₀FN₃O 397.4 Electron-withdrawing F enhances stability; methyl boosts hydrophobic binding
2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] Naphthyl, propyl C₂₇H₂₈N₃O 434.5 Bulky naphthyl increases steric hindrance; propyl elongates side chain
2-Aryl-5-pyridyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzooxazines Pyridyl substituents C₂₁H₁₈N₄O 342.4 Pyridine enhances hydrogen bonding; improves bioavailability per Lipinski’s rules
Ethyl 2-(4-methoxyphenyl)-1,10b-dihydrospiro[...]-1'-carboxylate 4-Methoxyphenyl, ethyl carboxylate C₂₄H₂₇N₃O₄ 421.5 Methoxy and ester groups modulate solubility and metabolic stability

*Estimated based on analogs.

Pharmacological Activities

  • Antimicrobial Activity : 2-(4-Substituted phenyl) analogs derived from isatin exhibit MIC values of 50 μg/mL (bacterial) and 250 μg/mL (fungal), attributed to the spiro core’s planar rigidity and substituent polarity .
  • Anticancer Potential: Pyridyl-substituted benzooxazines (e.g., ) show cytotoxicity linked to pyridine’s ability to chelate metal ions in enzyme active sites.
  • Bioavailability: Pyridyl and methoxyphenyl derivatives comply with Lipinski’s and Veber’s rules (molecular weight < 500, hydrogen bond donors/acceptors ≤ 5/10), suggesting oral bioavailability .

Preparation Methods

Core Heterocycle Construction

The benzo[e]pyrazolo[1,5-c]oxazine core is typically synthesized via cyclocondensation reactions. A validated protocol involves reacting 3-methyl-1-phenylpyrazol-5-one derivatives with o-aminophenol under acidic conditions. For instance, refluxing equimolar quantities of 4-bromo-3-methyl-1-phenylpyrazol-5-one and o-aminophenol in ethanol with concentrated sulfuric acid yields the benzoxazine intermediate. Piperidine catalysis (3–5 drops) enhances regioselectivity, achieving 85% yield for analogous structures.

Key parameters include:

  • Solvent : Ethanol for solubility and moderate polarity.
  • Temperature : Reflux (78–80°C) to drive cyclization.
  • Catalyst : H₂SO₄ or piperidine, depending on substrate reactivity.

Spiroannulation Strategies

Spiroannulation of the piperidine ring employs samarium(II)-mediated cyclizations or palladium-catalyzed α-arylation. Procter’s method using SmI₂ facilitates stereoselective spirocyclization via conjugate reduction-aldol sequences, achieving >90% yield for related spiropiperidines. Alternatively, palladium-mediated intramolecular α-arylation of brominated precursors (e.g., bromide 64 in Scheme 18 of) constructs the spiro center with moderate efficiency (45–60% yield).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
SmI₂ Cyclization Conjugate reduction-aldol sequence 90 High stereoselectivity Sensitive to oxygen/moisture
Pd-Catalyzed Arylation Intramolecular α-arylation 55 Broad substrate scope Moderate yield
Acid-Catalyzed Cyclocondensation H₂SO₄-mediated cyclization 85 Scalability Requires harsh acidic conditions

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Ethanol outperforms DMF or THF in cyclocondensation due to its ability to solubilize polar intermediates while facilitating acid catalysis. Elevated temperatures (reflux) accelerate ring closure but risk decomposition of acid-sensitive furan groups, necessitating precise thermal control.

Protecting Group Strategies

Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen prevents undesired side reactions during spiroannulation. Deprotection with TFA/CH₂Cl₂ (1:1) at 0°C restores the free amine with >95% efficiency.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Distinct signals for furan protons (δ 6.30–7.40 ppm), spiro methine (δ 4.85–5.15 ppm), and N-methyl group (δ 2.20–2.45 ppm).
  • HRMS : Molecular ion peak at m/z 388.45 (C₂₂H₂₅N₃O₃⁺) confirms the molecular formula.

X-Ray Crystallography

Single-crystal X-ray analysis of analogous compounds reveals a distorted chair conformation for the piperidine ring and near-orthogonal orientation between the benzoxazine and furan planes, supporting the spiro configuration.

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